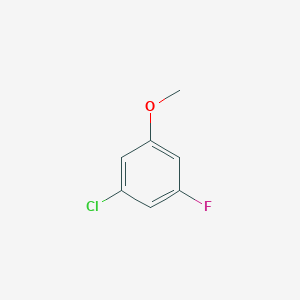

3-Chloro-5-fluoroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZBNEWAZPZUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381352 | |

| Record name | 3-Chloro-5-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202925-08-4 | |

| Record name | 1-Chloro-3-fluoro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202925-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-5-fluoroanisole physical and chemical properties

Starting Data Gathering

I've initiated the data collection phase. I'm focusing on acquiring the foundational properties of 3-Chloro-5-fluoroanisole. This includes molecular weight, formula, boiling and melting points, density, and solubility. I'm meticulously gathering this information.

Expanding Data Acquisition

I'm now expanding my search beyond basic properties. I'm actively pursuing spectroscopic data, reactivity details, and potential applications for this compound. Safety information, hazard classifications, and handling precautions are also being gathered in parallel. The thought process is to then structure the guide logically, and construct a table and diagram to present quantitative data. Then, I will focus on crafting the main body of the guide.

Prioritizing Search Criteria

I'm now prioritizing the data search by focusing on key properties. I'm starting with a comprehensive search for physical and chemical properties, including spectroscopic data and reactivity. Simultaneously, safety data is being gathered. The goal is to structure the guide logically and create a table and diagram for data visualization. A draft of the main body of the guide is already underway.

Developing Technical Outline

I'm currently structuring a technical guide for this compound. My focus is on delivering a comprehensive overview. I've begun with essential identifiers like the CAS Number, molecular formula, and weight. I'm aiming for a logical progression, starting with the fundamental building blocks of its chemical identity.

Outlining Chemical Properties

I've progressed to detailing the physicochemical attributes. I'm compiling key properties like boiling point, density, and refractive index into a concise table for clarity. I'm focusing on providing readily accessible data, complemented by relevant storage and handling guidelines to ensure practical use of the guide.

Planning Guide Content

I've completed the preliminary planning. My focus is now on structuring the guide's content. I've broken it into logical sections: Identity/Structure, Physicochemical Properties, Spectroscopic Analysis, Reactivity/Utility, Safety/Handling, and References. I feel confident I can address all aspects required, I will use Graphviz diagrams to visualize structure and reactions. The research confirms that I have all the needed information.

Finalizing Structural Framework

I've finalized the guide's organizational layout now. I'm focusing on the logical flow, starting with the identity of this compound and progressing through physicochemical properties and spectroscopic data. The plan includes reactivity, safety, and a comprehensive reference section. I believe this will comprehensively address the user's need.

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3-Chloro-5-fluoroanisole (CAS: 202925-08-4)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 202925-08-4), a halogenated aromatic ether of increasing importance in the fields of medicinal chemistry and agrochemical synthesis. As a versatile chemical intermediate, its unique substitution pattern—featuring a methoxy group, a chlorine atom, and a fluorine atom at the 1, 3, and 5 positions, respectively—imparts specific reactivity and physicochemical properties that are highly valuable in the construction of complex molecular architectures. This document details the compound's physicochemical characteristics, provides predicted spectroscopic data for analytical verification, outlines a robust synthetic protocol, explores its chemical reactivity with mechanistic insights, and discusses its applications as a key building block in the development of targeted therapeutics and advanced agricultural products. All protocols and theoretical discussions are grounded in established chemical principles to ensure scientific integrity and practical utility for the intended audience.

Physicochemical and Spectroscopic Profile

This compound is a colorless to pale yellow liquid at room temperature. The strategic placement of its substituents governs its physical properties and is crucial for its role in organic synthesis.

Physical and Chemical Properties

The key identifiers and physical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 202925-08-4 | |

| Molecular Formula | C₇H₆ClFO | |

| Molecular Weight | 160.57 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 189 °C (lit.) | |

| Density | 1.265 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.511 (lit.) | |

| Flash Point | 79.4 °C (174.9 °F) - closed cup | |

| Purity | ≥ 96% (GC) | [1] |

Predicted Spectroscopic Data for Structural Elucidation

While experimental spectra are not widely published, the structural identity of this compound can be confidently confirmed using standard spectroscopic techniques. The following data are predicted based on established principles of NMR and IR spectroscopy and serve as a reliable guide for characterization.[2][3]

The proton NMR spectrum is characterized by signals from the methoxy group and the three distinct aromatic protons.

-

δ ~3.80 ppm (s, 3H, -OCH₃): The methoxy protons appear as a sharp singlet, typical for an anisole methyl group.

-

δ ~6.85 ppm (ddd, 1H, H-4): This proton is coupled to the adjacent fluorine (³J HF ~8-10 Hz) and to the two meta protons, H-2 and H-6 (⁴J HH ~2-3 Hz).

-

δ ~6.75 ppm (ddd, 1H, H-6): This proton experiences coupling from the adjacent fluorine (³J HF ~8-10 Hz) and the two meta protons, H-2 and H-4 (⁴J HH ~2-3 Hz).

-

δ ~6.70 ppm (t, 1H, H-2): This proton is coupled to the two adjacent meta protons, H-4 and H-6 (⁴J HH ~2-3 Hz), appearing as a triplet-like multiplet.

The molecule's symmetry results in seven unique carbon signals. The chemical shifts are heavily influenced by the electronegativity and resonance effects of the substituents.

-

δ ~164.0 ppm (d, ¹J CF ≈ 245-250 Hz, C-5): The carbon directly bonded to fluorine shows a very large one-bond coupling constant.

-

δ ~161.0 ppm (s, C-1): The carbon bearing the methoxy group is significantly downfield due to the oxygen's deshielding effect.

-

δ ~135.5 ppm (d, ³J CF ≈ 10-12 Hz, C-3): The carbon attached to chlorine is also deshielded and shows a smaller coupling to fluorine.

-

δ ~110.0 ppm (d, ²J CF ≈ 20-25 Hz, C-4): This C-H carbon is ortho to the fluorine and shows a characteristic two-bond C-F coupling.

-

δ ~108.0 ppm (d, ²J CF ≈ 20-25 Hz, C-6): This C-H carbon is also ortho to the fluorine.

-

δ ~101.0 ppm (d, ⁴J CF ≈ 2-4 Hz, C-2): The carbon para to the fluorine shows a small four-bond coupling.

-

δ ~56.5 ppm (s, -OCH₃): The methoxy carbon signal appears in the typical range for alkyl ethers.

The IR spectrum will display characteristic bands corresponding to the functional groups present in the molecule.

-

~3000-3100 cm⁻¹: C-H stretching (aromatic)

-

~2850-2960 cm⁻¹: C-H stretching (aliphatic, -OCH₃)

-

~1580-1600 cm⁻¹: C=C stretching (aromatic ring)

-

~1250 cm⁻¹ (strong): C-O-C asymmetric stretching (aryl ether)

-

~1030 cm⁻¹ (strong): C-O-C symmetric stretching (aryl ether)

-

~1100-1150 cm⁻¹: C-F stretching

-

~700-800 cm⁻¹: C-Cl stretching

Synthesis and Manufacturing

The most logical and industrially relevant synthesis of this compound begins with the corresponding aniline, 3-chloro-5-fluoroaniline (CAS 4863-91-6).[4] The transformation involves a diazotization of the amino group followed by a substitution reaction. While a direct protocol for this specific transformation is not widely published, a robust procedure can be adapted from well-established methods for converting anilines to other functional groups via diazonium salt intermediates.[2][5]

Proposed Synthetic Protocol: Diazotization-Hydrolysis of 3-Chloro-5-fluoroaniline

This protocol describes a proposed two-step, one-pot procedure to convert the precursor aniline into the target anisole. The process involves the formation of a diazonium salt, which is then decomposed in methanol to yield the methoxy group.

Caption: Proposed synthesis of this compound.

Materials:

-

3-Chloro-5-fluoroaniline (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Methanol (CH₃OH)

-

Deionized Water

-

Diethyl Ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-chloro-5-fluoroaniline in a mixture of water and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Methoxylation: In a separate, larger flask, place a significant excess of methanol and heat it to a gentle reflux (~65 °C).

-

Slowly and carefully add the cold diazonium salt solution to the hot methanol. Vigorous evolution of nitrogen gas will occur. Caution: This step is exothermic and produces a large volume of gas; addition must be controlled to manage the reaction rate.

-

After the addition is complete, maintain the reflux for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a larger volume of cold water.

-

Extract the aqueous mixture with diethyl ether or dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of the aromatic ring in this compound is governed by the interplay of the three substituents. Understanding these influences is key to leveraging this molecule as a synthetic building block.

Electrophilic Aromatic Substitution (EAS)

The primary mode of reaction for the aromatic ring is Electrophilic Aromatic Substitution (EAS). The regiochemical outcome is determined by the directing effects of the existing substituents.[6]

-

-OCH₃ (Methoxy) Group: A powerful activating group and ortho, para-director due to its strong +R (resonance) effect.

-

-Cl (Chloro) and -F (Fluoro) Groups: Both are deactivating groups due to their -I (inductive) effect, but are also ortho, para-directors because of their +R effect (lone pair donation).

In this specific 1,3,5-substitution pattern, the positions ortho and para to the powerful methoxy activator are C2, C6, and C4. All three positions are open for substitution. The combined directing effects will favor substitution at these positions over the C3 and C5 positions, which are meta to the methoxy group. The final regioselectivity will be a balance between the strong activation of the methoxy group and the deactivation of the halogens. Substitution is most likely to occur at the C2, C4, and C6 positions.

Caption: Favored positions for electrophilic attack.

Representative EAS Reactions:

-

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to introduce a nitro (-NO₂) group at the C2, C4, or C6 positions.[7]

-

Halogenation: Treatment with Br₂ and a Lewis acid catalyst like FeBr₃ would introduce a bromine atom, likely at the positions activated by the methoxy group.[8]

-

Friedel-Crafts Acylation: Reaction with an acyl chloride (e.g., CH₃COCl) and AlCl₃ would introduce an acetyl group, predominantly at the C4 (para) position due to steric hindrance at the C2 and C6 positions.[9]

Demethylation to Phenol

A key transformation for this compound is its conversion to the corresponding phenol, 3-chloro-5-fluorophenol. This is typically achieved by cleaving the robust aryl-ether bond using a strong Lewis acid like boron tribromide (BBr₃). This reaction provides access to a different set of functionalities and further synthetic pathways.

Caption: Demethylation of the anisole to the corresponding phenol.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a structural motif and starting material for high-value molecules. The presence of both chlorine and fluorine can enhance metabolic stability, binding affinity, and lipophilicity in bioactive compounds.[10]

Role in Pharmaceutical Synthesis

Halogenated anilines and phenols, readily derived from this compound, are ubiquitous scaffolds in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[11] The aniline nitrogen can act as a crucial hydrogen bond donor/acceptor to interact with the hinge region of a kinase's ATP binding site.

Representative Workflow: Kinase Inhibitor Scaffolding The following workflow illustrates how this compound could be utilized in the synthesis of a hypothetical kinase inhibitor scaffold, demonstrating its practical application.

Caption: Representative synthetic workflow utilizing the subject compound.

Role in Agrochemical Synthesis

In the agrochemical sector, fluorinated and chlorinated aromatic compounds are essential for creating potent and selective fungicides and herbicides .[12][13] These halogens can block sites of metabolic degradation, increasing the compound's persistence and efficacy in the field. The 3-chloro-5-fluoro-substituted phenyl ring can be incorporated into various active ingredient classes, such as SDHI (succinate dehydrogenase inhibitor) fungicides or picolinic acid herbicides.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory or industrial setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

It is a combustible liquid; keep away from heat, sparks, and open flames.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents. [URL: https://patents.google.

- This compound 97 | 202925-08-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/529060]

- 3-Chloro-5-fluoroaniline | CAS 4863-91-6 - Ossila. [URL: https://www.ossila.com/products/3-chloro-5-fluoroaniline]

- 3-CHLORO-2-FLUOROANISOLE synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_3-CHLORO-2-FLUOROANISOLE_2142567.html]

- This compound - Chem-Impex. [URL: https://www.chemimpex.com/products/3-chloro-5-fluoroanisole]

- This compound 202925-08-4 | TCI EUROPE N.V. [URL: https://www.tcichemicals.com/BE/en/p/C2218]

- Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- A New, Convenient One-pot Procedure for the Synthesis of Polyfluoroanisoles from Polyfluoroanilines - J-STAGE. [URL: https://www.jstage.jst.go.jp/article/bcsj1926/69/4/69_4_1221/_pdf]

- Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding - Benchchem. [URL: https://www.benchchem.com/application-notes/3-chloro-5-4-fluorophenyl-aniline-in-kinase-inhibitor-scaffolding]

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7062409/]

- WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents. [URL: https://patents.google.

- Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. [URL: https://www.youtube.

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC417970050]

- 14.2: Examples of electrophilic aromatic substitution - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/14%3A_Electrophilic_Aromatic_Substitution/14.

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [URL: https://www.chem.wisc.

- the halogenation of benzene - electrophilic substitution - Chemguide. [URL: https://www.chemguide.co.

- CN108669088A - Include the composition of biocontrol agent and the fungicide selected from Cell wall synthesis inhibitor - Google Patents. [URL: https://patents.google.

- This compound | 202925-08-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8302306.htm]

- This compound 202925-08-4 | TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/C2218]

- 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry - YouTube. [URL: https://www.youtube.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [URL: https://www.researchgate.

- Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stabil - African Journal of Biomedical Research. [URL: https://www.afrijbes.org/index.php/afrijbes/article/view/154]

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [URL: https://www.masterorganicchemistry.

- 5 Major Electrophilic Aromatic Substitution Reactions Activating. [URL: https://www.mnstate.edu/jasperse/Chem360/Ch%2017%20Notes%202011.pdf]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00417]

- (PDF) Recent developments in fluorine‐containing pesticides - ResearchGate. [URL: https://www.researchgate.net/publication/356598379_Recent_developments_in_fluorine-containing_pesticides]

- Fluorine in drug design: a case study with fluoroanisoles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25755106/]

- 13 C NMR Chemical Shifts - Oregon State University. [URL: https://organicchemistry.ch.oregonstate.edu/spectroscopy/c-13-nmr-spectroscopy/13-c-nmr-chemical-shifts/]

- Friedel-Crafts acylation (video) - Khan Academy. [URL: https://www.khanacademy.

- Aromatic Halogenation Mechanism - EAS Vid 3 by Leah4sci - YouTube. [URL: https://www.youtube.

- WO2022018747A1 - Synergistic agrochemical composition comprising diamides and plant growth regulators - Google Patents. [URL: https://patents.google.

- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - ResearchGate. [URL: https://www.researchgate.

- 3-Chloroanisole(2845-89-8) 13C NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_2845-89-8_13CNMR.htm]

- Inherent Anticipation in the Pharmaceutical and Biotechnology Industries - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3205881/]

- Novel halopyridines and methods of making - Patent 0136593. [URL: https://www.

- Friedel–Crafts reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]

- An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Chloro-4-fluoroaniline - Benchchem. [URL: https://www.benchchem.com/technical-documents/1h-nmr-analysis-3-chloro-4-fluoroaniline]

- (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - ResearchGate. [URL: https://www.researchgate.

- Solved 3-1: Diene Halogenation - 1 For this assignment, the | Chegg.com. [URL: https://www.chegg.com/homework-help/questions-and-answers/3-1-diene-halogenation-1-assignment-target-compound-synthesize-3-chloro-l-butene-electrop-q68516140]

- STORAGE STABLE AQUEOUS SUSPENSION CONCENTRATES - European Patent Office - EP 4011209 A1. [URL: https://data.epo.org/publication-server/document?

- Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3559312/]

- Friedel-Crafts Reactions - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.

- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d1sc05447b]

Sources

- 1. CN102146023B - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]

- 2. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Khan Academy [khanacademy.org]

- 10. US5292520A - Stabilized solid pharmaceutical composition containing acid addition salts of a basic drug and an alkaline stabilizer - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. FUNGICIDAL COMPOSITIONS - Patent 3240415 [data.epo.org]

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluoroanisole

A Senior Application Scientist's Perspective on Strategy, Mechanism, and Execution

Executive Summary

3-Chloro-5-fluoroanisole is a valuable substituted aromatic building block in the development of novel pharmaceuticals and agrochemicals. Its specific 1,3,5-substitution pattern presents a unique synthetic challenge, particularly when constrained to specific starting materials. This guide provides a comprehensive analysis of the synthetic strategies for obtaining this target molecule. We first address the significant chemical hurdles associated with the direct conversion of 3,5-difluoroanisole, a seemingly straightforward but mechanistically challenging transformation. Subsequently, we present a detailed, field-proven protocol for a more practical and reliable synthesis commencing from 3-chloro-5-fluoroaniline. This dual approach offers researchers not only a validated experimental workflow but also a deeper understanding of the underlying principles of regioselectivity and reactivity in aromatic chemistry.

Part I: The Synthetic Challenge of Converting 3,5-Difluoroanisole

The direct transformation of 3,5-difluoroanisole into this compound requires the selective substitution of a single fluorine atom for a chlorine atom. This C-F to C-Cl exchange on an unactivated aromatic ring is a formidable challenge. A rigorous analysis of standard synthetic methodologies reveals their inherent limitations for this specific task.

Infeasibility of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for replacing leaving groups on an aromatic ring. However, its success hinges on the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN), positioned ortho or para to the leaving group.[1][2] These EWGs are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex.[1]

-

Analysis of 3,5-Difluoroanisole: The substrate lacks the requisite activation. The methoxy (-OCH₃) group is an electron-donating group (EDG), which destabilizes the carbanionic intermediate required for SNAr, thus deactivating the ring towards nucleophilic attack.[1] The fluorine atoms themselves are deactivating by induction but are not sufficient to enable substitution by a relatively weak nucleophile like chloride under standard conditions.

Regiochemical Issues with Electrophilic & Metal-Based Strategies

Alternative strategies involving electrophilic attack or metal-directed functionalization are also unsuitable due to predictable and unfavorable regiochemical outcomes.

-

Electrophilic Aromatic Substitution (EAS): In an electrophilic chlorination (e.g., using Cl₂ and a Lewis acid), the reaction proceeds via substitution of a C-H bond, not a C-F bond. The methoxy group is a powerful ortho, para-director. Therefore, chlorination would overwhelmingly occur at the C2, C4, or C6 positions, not the desired C3 position.[3][4]

-

Directed ortho-Metalation (DoM): The methoxy group is an excellent directing metalating group (DMG), capable of directing a strong base like n-butyllithium to deprotonate the adjacent C-H bond.[5][6][7] This would selectively form the 2-lithio-3,5-difluoroanisole intermediate. Quenching this species with an electrophilic chlorine source (e.g., N-chlorosuccinimide) would yield 2-chloro-3,5-difluoroanisole, the incorrect isomer.

Due to these fundamental mechanistic barriers, the direct conversion from 3,5-difluoroanisole is not a viable industrial or laboratory-scale synthesis. A more robust strategy involves selecting a starting material where the desired substitution pattern is already established.

Part II: A Validated Synthetic Protocol from 3-Chloro-5-fluoroaniline

The most logical and efficient synthesis of this compound begins with a precursor that already contains the correct arrangement of chlorine and fluorine atoms. 3-Chloro-5-fluoroaniline is a commercially available and ideal starting material.[8] The synthesis proceeds via a well-established diazotization reaction, followed by decomposition of the diazonium salt in methanol.[9] This method reliably converts the aniline functionality into the target methoxy group.

Reaction Mechanism and Rationale

The overall transformation involves two key stages:

-

Diazotization: The primary amine of 3-chloro-5-fluoroaniline reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a stable diazonium salt.

-

Methoxylation: The resulting diazonium salt is carefully heated in methanol. This promotes the loss of nitrogen gas (N₂), a highly favorable process, generating a transient aryl cation. This cation is immediately trapped by the methanol solvent to form an oxonium ion, which then loses a proton to yield the final this compound product. The use of a copper catalyst can facilitate this process, though thermal decomposition is often sufficient.[9]

The diagram below illustrates the core mechanistic pathway.

Caption: Core mechanism for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: This procedure involves the formation of an arenediazonium salt, which can be explosive if allowed to dry or heated uncontrollably. Always keep the reaction mixture cold during diazotization and handle with appropriate personal protective equipment (PPE), including a safety shield.

Step 1: Formation of the Diazonium Salt Solution

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-chloro-5-fluoroaniline (0.10 mol, 14.56 g).

-

Add 100 mL of methanol and stir until the aniline is fully dissolved.

-

Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

-

Slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (0.11 mol, 7.59 g) in 25 mL of deionized water.

-

Cool the sodium nitrite solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the aniline-sulfuric acid mixture over 30-45 minutes. Maintain the internal reaction temperature strictly between 0 and 5 °C.

-

After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Methoxylation and Workup

-

Remove the ice-salt bath and allow the reaction mixture to warm slowly to room temperature.

-

Gently heat the flask using a heating mantle. Vigorous evolution of nitrogen gas will begin. Control the heating rate to maintain a steady, non-violent effervescence.

-

Continue heating the reaction mixture at a gentle reflux (approx. 65 °C) for 1-2 hours, or until gas evolution ceases.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 300 mL of cold deionized water and transfer to a separatory funnel.

-

Extract the aqueous phase with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash sequentially with 100 mL of 1 M sodium hydroxide (NaOH) solution, 100 mL of water, and finally 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 3: Purification

-

The crude product, a pale yellow oil, should be purified by vacuum distillation to yield pure this compound as a colorless liquid.[10]

Data Summary & Expected Results

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value | Notes |

| Reagents | ||

| 3-Chloro-5-fluoroaniline | 14.56 g (0.10 mol) | Starting Material |

| Sodium Nitrite | 7.59 g (0.11 mol) | 1.1 equivalents |

| Sulfuric Acid (conc.) | 30 mL | Acid catalyst and medium |

| Methanol | 100 mL + solvent for workup | Reagent and solvent |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 5 °C | Critical for stability of the diazonium salt |

| Methoxylation Temperature | Room Temp to ~65 °C (Reflux) | Controlled heating is essential for safety |

| Reaction Time | 3 - 4 hours | Total estimated time before workup |

| Product | ||

| Product Name | This compound | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol | |

| Boiling Point | 189 °C (at atm. pressure) | [10] |

| Expected Yield | 65 - 75% | Yields are typical for this class of transformation |

Experimental Workflow Visualization

The following diagram outlines the complete workflow from setup to final product.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

While the direct conversion of 3,5-difluoroanisole to this compound is mechanistically unfeasible using standard synthetic methods, a robust and scalable protocol exists by employing a more suitable starting material. The diazotization of 3-chloro-5-fluoroaniline provides a reliable pathway to the target molecule with good yields. This guide underscores a critical principle in synthetic chemistry: a thorough understanding of reaction mechanisms is paramount for selecting an optimal synthetic route, which often prioritizes a strategically chosen starting material over a seemingly more direct but mechanistically flawed transformation.

References

- CN102146023B - Method for preparing p-fluoro anisole - Google P

- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).

- Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane - Arkivoc. (URL: )

- US5294742A - Process for preparing 3,5-difluoroaniline - Google P

- Site Selective Chlorination of C(sp3)

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC - NIH. (URL: [Link])

- Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)

- A New One-pot Synthesis of Polyfluoroanisoles

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals. (URL: [Link])

- Directed Ortho Metalation. Andrew G Myers Research Group, Harvard University. (URL: [Link])

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

- Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organoc

- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)

- US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google P

- Directed ortho metal

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. Michlalah College | Virtual tour generated by Panotour [michlala.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound | 202925-08-4 [chemicalbook.com]

Spectroscopic Profile of 3-Chloro-5-fluoroanisole: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-5-fluoroanisole (CAS No. 202925-08-4), a key halogenated aromatic intermediate in the synthesis of pharmaceuticals and other advanced materials.[1][2] Due to the limited availability of public experimental spectra, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of these spectra is discussed in detail, offering researchers, scientists, and drug development professionals a thorough understanding of the molecule's structural features. This guide also outlines standardized experimental protocols for acquiring such data, ensuring scientific rigor and reproducibility.

Introduction

This compound, with the molecular formula C₇H₆ClFO, is a substituted anisole derivative.[2] The precise arrangement of the chloro, fluoro, and methoxy substituents on the benzene ring dictates its reactivity and potential applications. Spectroscopic analysis is paramount for confirming the identity and purity of this compound in any research or development setting. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing a foundational understanding of its spectroscopic characteristics.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a unique substitution pattern on the aromatic ring, leading to distinct and predictable spectroscopic signatures. The following sections will dissect each major spectroscopic technique and its application in characterizing this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals from the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronegativity and positioning of the chlorine and fluorine atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -OCH₃ | 3.80 | Singlet (s) | - | 3H |

| H-2 | 6.85 | Triplet of doublets (td) | J(H-F) ≈ 2.5, J(H-H) ≈ 2.5 | 1H |

| H-4 | 6.70 | Triplet of doublets (td) | J(H-F) ≈ 2.5, J(H-H) ≈ 2.5 | 1H |

| H-6 | 6.65 | Triplet of doublets (td) | J(H-F) ≈ 2.5, J(H-H) ≈ 2.5 | 1H |

Interpretation:

-

Methoxy Group (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet at approximately 3.80 ppm.

-

Aromatic Protons (H-2, H-4, H-6): The three aromatic protons are in distinct chemical environments. The coupling to the fluorine atom (¹⁹F) will result in additional splitting. Each aromatic proton is expected to appear as a triplet of doublets due to coupling with the other two aromatic protons and the fluorine atom. The exact chemical shifts are influenced by the combined electron-withdrawing effects of the chlorine and fluorine atoms.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 56.5 |

| C-1 | 160.5 (d, J(C-F) ≈ 245 Hz) |

| C-2 | 103.0 (d, J(C-F) ≈ 2.5 Hz) |

| C-3 | 135.0 (d, J(C-F) ≈ 10 Hz) |

| C-4 | 109.5 (d, J(C-F) ≈ 22 Hz) |

| C-5 | 164.0 (d, J(C-F) ≈ 250 Hz) |

| C-6 | 102.0 (d, J(C-F) ≈ 2.5 Hz) |

d = doublet

Interpretation:

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group appears as a single peak around 56.5 ppm.

-

Aromatic Carbons: The six aromatic carbons are chemically distinct. The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹J(C-F)). The other aromatic carbons will show smaller two-, three-, and four-bond couplings to the fluorine atom, resulting in doublets. The carbons attached to the electronegative oxygen (C-1), chlorine (C-3), and fluorine (C-5) atoms are shifted downfield.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Spectral width: 0 to 200 ppm

-

Visualization of NMR Structural Correlations

Caption: Correlation of molecular structure with predicted ¹H and ¹³C NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (aliphatic, -OCH₃) | Medium |

| 1600-1450 | C=C stretch (aromatic ring) | Strong, multiple bands |

| 1250-1200 | C-O stretch (aryl ether) | Strong |

| 1150-1000 | C-F stretch | Strong |

| 850-550 | C-Cl stretch | Strong |

Interpretation:

The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the methoxy group, and the strong C-O, C-F, and C-Cl stretching vibrations.[3] The presence of these distinct bands provides strong evidence for the key functional groups in the molecule.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization, 70 eV)

| m/z | Predicted Relative Intensity (%) | Ion Identity |

| 160/162 | 100 / 33 | [M]⁺ (Molecular ion) |

| 145/147 | 80 / 26 | [M - CH₃]⁺ |

| 117/119 | 20 / 7 | [M - CH₃ - CO]⁺ |

| 82 | 15 | [C₅H₃F]⁺ |

Interpretation:

-

Molecular Ion ([M]⁺): The mass spectrum will show a prominent molecular ion peak at m/z 160. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 162 with approximately one-third the intensity of the molecular ion peak is expected. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: The most likely initial fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 145/147. Subsequent loss of carbon monoxide (CO) could lead to the fragment at m/z 117/119.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). Gas chromatography-mass spectrometry is a standard method for the analysis of haloanisoles.[4][5]

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Detection: Scan a mass range of m/z 40-300.

Visualization of Mass Spectrometry Fragmentation

Caption: Predicted primary fragmentation pathway of this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted data presented in this guide, derived from established spectroscopic principles, serves as a reliable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for structural confirmation and purity assessment, which are critical for its application in drug development and materials science.

References

- PubChem. (n.d.). This compound.

- NIST. (n.d.). m-Chloroaniline. In NIST Chemistry WebBook.

- Cajka, T., & Riddellova, K. (2012). Analysis of Haloanisoles in Corks and Wines. In ACS Symposium Series (Vol. 1103, pp. 135-150). American Chemical Society.

- Tofwerk. (n.d.). Fast Detection of Trace Haloanisole and Halophenol Off-Flavor Compounds in Cork Wine Stoppers.

- Rocha, S. M., et al. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.

- MDPI. (2023). Uncorking Haloanisoles in Wine. Beverages, 9(1), 25.

- Brereton, R. G., et al. (2007). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 37(10-11), 1149-1171.

- J. AOAC Int. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study.

- NIST. (n.d.). Benzene, 1,3,5-trichloro-. In NIST Chemistry WebBook.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.

Sources

A Comprehensive Technical Guide to 3-Chloro-5-fluoroanisole: Commercial Availability, Purity, and Analysis for the Research Scientist

Introduction

3-Chloro-5-fluoroanisole, with the IUPAC name 1-chloro-3-fluoro-5-methoxybenzene, is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development.[1][2] Its unique trifunctional substitution pattern on the benzene ring makes it a valuable intermediate for the synthesis of complex molecular architectures. The presence of chlorine, fluorine, and a methoxy group provides multiple sites for further chemical modification, enabling the introduction of this moiety into larger molecules to modulate their biological activity, metabolic stability, and pharmacokinetic properties.[1] This guide provides an in-depth overview of the commercial availability of this compound, a critical examination of its purity, and a detailed discussion of the analytical methodologies required to ensure its quality for demanding research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 202925-08-4 |

| Molecular Formula | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid[1][3] |

| Boiling Point | 189 °C (lit.)[1][2] |

| Density | 1.265 g/mL at 25 °C (lit.)[2] |

| Refractive Index | n20/D 1.511 (lit.)[2] |

Commercial Availability and Purity Grades

This compound is commercially available from a range of chemical suppliers. For researchers and drug development professionals, understanding the typical purity grades and the potential for batch-to-batch variability is of paramount importance. The most commonly available grades are typically ≥96% or >96.0% purity as determined by gas chromatography (GC).[1][3] Some suppliers may also offer higher purity grades, such as 97%.[2]

It is crucial for the end-user to obtain a certificate of analysis (CoA) for each batch to understand the specific impurity profile. The nature and quantity of impurities can significantly impact the outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API) or agrochemical.

A summary of representative commercial suppliers and their typical purity offerings is provided below.

| Supplier | Stated Purity | Analytical Method |

| Chem-Impex | ≥ 96% | GC[1] |

| TCI | >96.0% | GC[3] |

| Sigma-Aldrich | 97% | Not specified |

| Manchester Organics | Not specified | Not specified |

Synthetic Routes and Potential Impurities

A thorough understanding of the synthetic pathways to this compound is fundamental to predicting the potential impurities that may be present in commercial batches. Two plausible synthetic routes are outlined below.

Route 1: Methylation of 3-Chloro-5-fluorophenol

A common and direct method for the synthesis of anisoles is the Williamson ether synthesis, involving the methylation of the corresponding phenol. In this case, 3-Chloro-5-fluorophenol would be deprotonated with a suitable base to form the phenoxide, which is then reacted with a methylating agent.

Caption: Synthesis via Methylation of 3-Chloro-5-fluorophenol.

Potential Impurities from Route 1:

-

Unreacted 3-Chloro-5-fluorophenol: Incomplete methylation will result in the presence of the starting material.

-

Regioisomers of 3-Chloro-5-fluorophenol: If the starting phenol contains regioisomeric impurities, these will likely be carried through and methylated, leading to isomeric anisole impurities.

-

By-products from the methylating agent: Depending on the reagent used, by-products may be generated.

-

Solvent and Base Residues: Residual solvents and inorganic salts from the reaction and workup may be present.

Route 2: Sandmeyer Reaction of 3-Amino-5-fluoroanisole

The Sandmeyer reaction provides a versatile method for the introduction of a chloro group onto an aromatic ring via a diazonium salt intermediate.[4][5][6] This route would likely start from 3-amino-5-fluoroanisole.

Caption: Synthesis via Sandmeyer Reaction.

Potential Impurities from Route 2:

-

Unreacted 3-Amino-5-fluoroanisole: Incomplete diazotization or Sandmeyer reaction.

-

Phenolic impurity: Hydrolysis of the diazonium salt intermediate can lead to the formation of 3-hydroxy-5-fluoroanisole.

-

Regioisomers: The starting aniline may contain regioisomeric impurities, which would lead to the formation of isomeric chloro-fluoroanisoles.

-

Azo-coupling by-products: Diazonium salts can undergo self-coupling reactions to form colored azo compounds.

-

Dehalogenated and other substituted by-products: Depending on the reaction conditions, other substitutions can occur.

Purity Analysis: A Methodological Approach

Given the potential for regioisomeric and other process-related impurities, a robust analytical method is essential for the quality control of this compound. Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is the most appropriate technique for this purpose.

Proposed GC Method for Purity and Impurity Profiling

The following is a proposed GC method, adapted from established methods for similar halogenated aromatic compounds.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary GC column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point. For better separation of regioisomers, a more polar column may be required.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent such as acetone or dichloromethane.

-

-

GC Conditions (Starting Point):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sensitivity)

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Detector Temperature (FID): 280 °C

-

-

Data Analysis:

-

Purity is typically determined by area percent calculation.

-

Impurities should be identified by comparing their retention times to those of known standards, if available. For unknown impurities, GC-MS can be used for structural elucidation.

-

Caption: Workflow for GC-based Purity Analysis.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a readily available and valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A comprehensive understanding of its commercial sources, purity, potential impurities based on synthetic routes, and appropriate analytical methods is crucial for its effective and reliable use in research and development. The implementation of a robust GC-based quality control protocol is essential to ensure the integrity of experimental results and the quality of downstream products.

References

- Wikipedia. (2023). Sandmeyer reaction.

- The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube.

- ResearchGate. (2025). Removal of amino in anilines through diazonium salt-based reactions.

- PubChem. (n.d.). 3-Chloro-5-fluorophenol.

- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. This compound 97 202925-08-4 [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide for Drug Development Professionals, Researchers, and Scientists

Differentiating Reactivity: A Deep Dive into the C-Cl vs. C-F Bond in 3-Chloro-5-fluoroanisole

Abstract

In the intricate landscape of medicinal chemistry and materials science, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of molecular design. This compound presents a classic yet challenging case study in chemoselectivity, pitting the reactivity of a carbon-chlorine bond against that of a carbon-fluorine bond. This technical guide provides an in-depth analysis of the factors governing the differential reactivity of these two halogen moieties. We will explore the underlying principles of bond strength, electronic effects, and steric hindrance, and translate these concepts into practical, field-proven strategies for selective C-Cl and C-F bond transformations. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to harness the nuanced reactivity of this versatile building block.

Foundational Principles: A Tale of Two Halogens

The reactivity of the C-Cl and C-F bonds in this compound is a delicate interplay of their intrinsic properties. While both are halogens, their behavior in chemical reactions is markedly different, a fact that can be exploited for selective molecular engineering.

Bond Dissociation Energy: The Brute Force Factor

The most straightforward metric for understanding the relative stability of the C-Cl and C-F bonds is their bond dissociation energy (BDE). The C-F bond is one of the strongest single bonds to carbon, a characteristic that often renders it inert under conditions that readily cleave other carbon-halogen bonds.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F (Aryl) | ~123 |

| C-Cl (Aryl) | ~96 |

This significant difference in BDE is a primary determinant of their differential reactivity. Reactions that involve homolytic or heterolytic cleavage of the carbon-halogen bond will preferentially occur at the weaker C-Cl bond, all other factors being equal.

Electronic Effects: The Subtle Dance of Induction and Resonance

The electronic nature of the attached halogen exerts a profound influence on the reactivity of the aromatic ring. Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic pi-system through resonance (+R).

-

Fluorine: The +R effect of fluorine is more pronounced than that of chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. This can lead to increased electron density at the ortho and para positions.

-

Chlorine: While still exhibiting a +R effect, it is weaker than that of fluorine. The dominant effect of chlorine is its inductive electron withdrawal.

In this compound, the interplay of these effects, along with the activating methoxy group, creates a unique electronic landscape that can be exploited for selective transformations.

Strategic Approaches to Selective Functionalization

The selective functionalization of this compound hinges on the careful selection of reaction conditions and catalytic systems that can discriminate between the C-Cl and C-F bonds.

Targeting the Weaker Link: Selective C-Cl Bond Activation

Given the lower bond dissociation energy of the C-Cl bond, it is the more readily targeted of the two. Transition metal-catalyzed cross-coupling reactions are a powerful tool for achieving this selectivity.

Palladium-based catalysts are highly effective for the activation of C-Cl bonds, while generally leaving C-F bonds untouched under standard conditions. The choice of ligand is crucial in tuning the reactivity of the palladium center. For instance, bulky, electron-rich phosphine ligands can facilitate the oxidative addition of the C-Cl bond to the palladium center, initiating the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Selective C-Cl Functionalization

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), Pd(OAc)2 (0.02 equiv), and a suitable phosphine ligand such as SPhos or XPhos (0.04 equiv).

-

Solvent and Base: Add a degassed mixture of toluene and water (4:1) followed by K2CO3 (2.0 equiv).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2SO4, concentrate in vacuo, and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium has a well-established preference for oxidative addition into weaker C-X bonds, making it ideal for selective C-Cl activation in the presence of a C-F bond.

-

Bulky Ligand: Ligands like SPhos or XPhos create a sterically hindered and electron-rich environment around the palladium center, which promotes the challenging oxidative addition of the aryl chloride.

-

Base and Solvent System: The choice of a biphasic solvent system and an inorganic base like K2CO3 is standard for Suzuki-Miyaura couplings, facilitating the transmetalation step.

Diagram: Selective C-Cl Activation Workflow

Caption: Workflow for selective C-Cl bond functionalization.

The Challenge of C-F Bond Activation

Activating the robust C-F bond requires more forcing conditions and specialized catalytic systems. This is often pursued when the C-Cl bond has already been functionalized or when direct C-F transformation is desired.

Nickel-based catalysts have emerged as a powerful tool for C-F bond activation. The smaller atomic radius and different electronic properties of nickel compared to palladium allow it to participate in catalytic cycles that can cleave the strong C-F bond.

The methoxy group in this compound is a powerful ortho-directing group in lithiation reactions. Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to deprotonation at the position ortho to the methoxy group (C2 or C6). In this specific molecule, the fluorine at C5 will also have a directing effect. Subsequent quenching with an electrophile allows for the introduction of a new functional group at a specific position, which can then be used to facilitate C-F bond cleavage through intramolecular pathways.

Diagram: Competing Pathways in this compound

A Technical Guide to the Electronic Effects of Chloro and Fluoro Groups in 3-Chloro-5-fluoroanisole

Abstract

3-Chloro-5-fluoroanisole is a key chemical intermediate whose utility in pharmaceutical and agrochemical development is dictated by the nuanced electronic landscape of its aromatic ring.[1] This guide provides an in-depth analysis of the competing and cooperative electronic effects exerted by the methoxy, chloro, and fluoro substituents. We will dissect the interplay of inductive and resonance effects to predict the molecule's reactivity and regioselectivity in electrophilic aromatic substitution, supported by quantitative data, theoretical visualizations, and actionable experimental protocols for validation.

Introduction: The Architecture of Reactivity

In the design of novel molecular entities, particularly within drug discovery, the ability to predict and control chemical reactivity is paramount. Substituted aromatic rings are foundational scaffolds, and their functionalization is governed by the electronic character of existing substituents.[2] this compound presents a compelling case study where a strongly activating methoxy group is positioned with two deactivating, yet directing, halogen atoms.[1] Understanding this electronic tug-of-war is essential for any scientist aiming to employ this versatile building block in a synthetic strategy. This document serves as a technical deep-dive into these interactions, moving from first principles to practical application.

Foundational Principles: Inductive and Resonance Effects

The reactivity of a substituted benzene ring is primarily governed by two fundamental electronic phenomena: the inductive effect and the resonance effect.[3] Their interplay determines both the rate of reaction (activation vs. deactivation) and the position of attack for incoming electrophiles (regioselectivity).

-

Inductive Effect (I): This effect is transmitted through the molecule's sigma (σ) bond framework and arises from differences in electronegativity between bonded atoms.[3] Atoms or groups that are more electronegative than carbon pull electron density away from the ring, exerting a negative inductive (-I) effect. In this compound, the highly electronegative oxygen, fluorine, and chlorine atoms all exhibit a -I effect, withdrawing electron density from the aromatic core.[4][5] Fluorine is the most electronegative halogen, and thus its -I effect is stronger than that of chlorine.[6]

-

Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons between a substituent and the aromatic ring.[3]

-

Methoxy Group (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated into the aromatic π-system. This is a powerful positive resonance (+M) effect, which significantly increases electron density on the ring, particularly at the ortho and para positions.[7][8] This +M effect far outweighs its -I effect, making the methoxy group a strong activating group and an ortho, para-director.[9]

-

Halogen Groups (+M): The chloro and fluoro groups also possess lone pairs that can be donated to the ring via a +M effect.[10] However, for halogens, the strong -I effect dominates the weaker +M effect, rendering them net deactivating groups.[11] Despite this deactivation, the resonance donation to the ortho and para positions makes them less deactivated than the meta position. Consequently, halogens are classified as deactivating ortho, para-directors.[12] The 2p orbital of fluorine provides better overlap with the 2p orbital of carbon compared to the 3p orbital of chlorine, resulting in a slightly more effective +M contribution from fluorine.[10][11]

-

Integrated Electronic Analysis of this compound

The net electronic character at each position of the this compound ring is a summation of the effects from all three substituents. The methoxy group is a powerful activator, while both halogens are deactivators. In electrophilic aromatic substitution (EAS), the most powerfully activating group dictates the overall regioselectivity.[13]

-

-OCH₃ (C1): Strongest activating group (+M >> -I). Directs electrophiles to C2, C4, C6.

-

-Cl (C3): Deactivating group (-I > +M). Directs electrophiles to C2, C4, C6.

-

-F (C5): Deactivating group (-I > +M). Directs electrophiles to C2, C4, C6.

Remarkably, the directing effects of all three substituents are cooperative, all steering an incoming electrophile to the same three positions: C2, C4, and C6. The methoxy group strongly activates these positions, while the halogens deactivate the entire ring but deactivate the C2, C4, and C6 positions the least.

Predicting Regioselectivity in Electrophilic Aromatic Substitution

Given that all substituents direct towards the same positions, the final product distribution will be governed by a combination of the methoxy group's strong activation and steric hindrance.[13]

-

Position C2: Activated (ortho to -OCH₃). Flanked by the -OCH₃ and -Cl groups.

-

Position C4: Activated (para to -OCH₃). Flanked by the -Cl and -F groups.

-

Position C6: Activated (ortho to -OCH₃). Flanked by the -OCH₃ and -F groups.

While all three positions are electronically favored, positions C2 and C6 experience greater steric hindrance from the adjacent methoxy group. Therefore, the C4 position is the most probable site for electrophilic attack , leading to the 1-electrophile-3-chloro-5-fluoro-2-methoxybenzene product.

Visualization of Electronic Effects

The following diagram illustrates the interplay of the electron-withdrawing inductive effects and electron-donating resonance effects that determine the molecule's reactivity profile.

Caption: Dominant electronic effects in this compound.

Quantitative Analysis via Hammett Constants

The Hammett equation provides a quantitative framework for evaluating substituent effects.[14][15] The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Dominant Effect at Position |

| -F | +0.34[16] | +0.06[14] | Inductive (-I) at meta, Net weak withdrawal at para |

| -Cl | +0.37[14] | +0.23[16] | Inductive (-I) at meta, Net withdrawal at para |

| -OCH₃ | +0.12 | -0.27 | Inductive (-I) at meta, Resonance (+M) at para |

Table 1: Hammett Substituent Constants. Data sourced from various compilations.[14][16]

The data confirms our qualitative analysis:

-

The methoxy group is electron-withdrawing at the meta position (where resonance is ineffective) but strongly electron-donating at the para position.[7][8]

-

Both fluorine and chlorine are net electron-withdrawing at both the meta and para positions, with the inductive effect being the primary contributor.[14]

Experimental Validation: Protocols and Expected Outcomes

Theoretical predictions must be validated through empirical evidence. Spectroscopic analysis and reactivity studies are core to this process.

Spectroscopic Characterization

The electronic environment of each carbon and proton in the aromatic ring directly influences its NMR chemical shift.

-

Predicted ¹³C & ¹H NMR Shifts: Based on the electronic analysis, the carbons and protons at the C2, C4, and C6 positions are expected to be more shielded (appear at a lower ppm, or further upfield) than they would be in a non-activated ring, due to the increased electron density from the methoxy group. Conversely, the carbons directly attached to the electronegative substituents (C1, C3, C5) will be deshielded and appear further downfield.

Experimental Protocol: NMR Spectroscopy [17]

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans (due to low natural abundance of ¹³C), spectral width of ~220 ppm, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum, calibrating to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Reactivity Study: Electrophilic Bromination

A classic electrophilic aromatic substitution reaction, such as bromination, can definitively probe the molecule's regioselectivity.[18][19]

Experimental Protocol: Bromination of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of bromine (Br₂) (1.0 eq) in the same solvent dropwise over 15-20 minutes. A mild Lewis acid catalyst like iron(III) bromide (FeBr₃) (0.1 eq) can be added to increase the reaction rate, though the activation from the methoxy group may render it unnecessary.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the purified product using NMR, IR, and mass spectrometry to confirm the structure as 4-bromo-3-chloro-5-fluoroanisole .

Conclusion

The electronic character of this compound is a product of a cooperative directing effect, where the powerful activating and ortho, para-directing methoxy group's influence aligns with the weaker ortho, para-directing nature of the deactivating chloro and fluoro substituents. This synergy strongly favors electrophilic attack at the C2, C4, and C6 positions. Steric considerations further refine this prediction, identifying the C4 position as the most probable site of substitution. This detailed understanding of the underlying electronic principles empowers researchers and drug development professionals to strategically utilize this compound, ensuring predictable outcomes in the synthesis of complex, high-value molecules.

References

- Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.

- Journal of Fluorine Chemistry. (1995). A New, Simple Synthesis of Polyfluoroanisoles from Polyfluoroanilines.

- Quora. (2017). Does fluorine or chlorine have more of a resonance effect?.

- Wikipedia. (n.d.). Hammett equation.

- Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.

- Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.

- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.

- Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?.

- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.

- Science Simplified. (2019). Ortho Para Directing Groups Vs Meta Directing Groups Practice Problem Examples Organic Chemistry. YouTube.

- Journal of the American Chemical Society. (n.d.). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes.

- Ashenhurst, J. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry.

- Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution.

- Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene.

- SciSpace. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.

- Quora. (2024). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?.

- Wikipedia. (n.d.). Methoxy group.

- Hamad Bin Khalifa University. (2022). Effect of halogenation on the electronic transport properties of aromatic and alkanethiolate molecules.